
2-(Benzyloxy)naphthalene-1,4-diol
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Overview
Description
2-(Benzyloxy)naphthalene-1,4-diol is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring substituted with a benzyloxy group at the 2-position and hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)naphthalene-1,4-diol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-1,4-diol as the starting material.
Benzylation: The hydroxyl groups on the naphthalene-1,4-diol are protected by converting them into benzyloxy groups. This is achieved by reacting naphthalene-1,4-diol with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
Deprotection: The benzyloxy groups are then selectively deprotected to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale benzylation and deprotection reactions, can be applied to produce this compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)naphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones are the major products formed during oxidation.
Reduction: Dihydro derivatives are formed during reduction.
Substitution: Various substituted naphthalenes are formed depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)naphthalene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)naphthalene-1,4-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxy)naphthalene-1,4-diol: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(Ethoxy)naphthalene-1,4-diol: Similar structure but with an ethoxy group instead of a benzyloxy group.
2-(Propoxy)naphthalene-1,4-diol: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
2-(Benzyloxy)naphthalene-1,4-diol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. The benzyloxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Benzyloxy)naphthalene-1,4-diol, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A general procedure involves reacting naphthalene-1,4-diol with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Reaction progress is monitored via TLC using a hexane:ethyl acetate (9:1) solvent system . For example, propargyl bromide analogs of naphthol derivatives achieved >99% yield under similar conditions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/LC-MS : Quantify purity using reverse-phase C18 columns with UV detection at 291 nm (common for diol derivatives) .
- NMR : Confirm benzyloxy and diol proton signals (e.g., δ 4.8–5.2 ppm for benzyl-CH₂ and δ 5.5–6.5 ppm for aromatic protons) .
- Melting Point Analysis : Compare observed values (e.g., 188–192°C for related diols) with literature data .
Q. What are the key stability considerations for handling this compound in experimental settings?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation, as quinone-diol redox transitions are light-sensitive .
- Moisture Control : Use anhydrous sodium sulfate during synthesis and storage to avoid hydrolysis of the benzyloxy group .
- Adsorption Mitigation : Deactivate glassware with 5% dimethyldichlorosilane in toluene to minimize analyte loss .
Advanced Research Questions
Q. How do solvent systems influence the crystallization behavior and polymorphism of this compound?
- Methodological Answer : Solvent polarity dictates crystallization outcomes. For example:
- Polar solvents (e.g., DMF/water) : Favor planar naphthoquinone cores with C–H⋯O interactions .
- Non-polar solvents (e.g., hexane) : Promote π-π stacking of aromatic rings. Screen solvents using slow evaporation or cooling crystallization, and validate polymorphs via X-ray diffraction .
Q. What strategies resolve contradictions in toxicity data for naphthalene-derived compounds like this compound?
- Methodological Answer :
- In Vivo vs. In Vitro Discrepancies : Compare systemic effects (e.g., hepatic/renal outcomes) across species (e.g., rodents vs. human cell lines) .
- Dose-Response Analysis : Use logarithmic scaling to identify non-linear toxicity thresholds. For example, naphthalene derivatives show hematological effects at ≥100 mg/kg in mice but not at lower doses .
Q. How can advanced spectroscopic techniques elucidate the redox behavior of this compound in biological systems?
- Methodological Answer :
- EPR Spectroscopy : Detect radical intermediates formed during one-electron oxidation/reduction steps (e.g., semiquinone radicals) .
- Cyclic Voltammetry : Measure redox potentials (e.g., E₁/2 for quinone/diol transitions) in buffered solutions (pH 7.4) to predict biological activity .
Q. What metabolic pathways degrade this compound in environmental or biological matrices?
- Methodological Answer :
- Bacterial Degradation : Sphingomonas species cleave benzyloxy groups via oxidative pathways, producing 2-alkyl-benzene-1,4-diol metabolites. Monitor metabolites using HPLC-MS with m/z 471.9 [(M)₂−H]⁻ signals .
- Enzymatic Studies : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify hydroxylated derivatives .
Properties
CAS No. |
88381-77-5 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-phenylmethoxynaphthalene-1,4-diol |
InChI |
InChI=1S/C17H14O3/c18-15-10-16(20-11-12-6-2-1-3-7-12)17(19)14-9-5-4-8-13(14)15/h1-10,18-19H,11H2 |
InChI Key |
OYEVJKLESGKQBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C(=C2)O)O |
Origin of Product |
United States |
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